molecular formula C23H28Cl2N4O4S2 B2902404 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE CAS No. 1216780-04-9

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2902404
CAS No.: 1216780-04-9
M. Wt: 559.52
InChI Key: LTOPJFPBMXWMNJ-UHFFFAOYSA-N
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Description

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a dimethylamino propyl group, and a morpholinosulfonyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chlorinated aromatic compound under acidic conditions.

    Introduction of the dimethylamino propyl group: This is achieved through nucleophilic substitution reactions, where the benzo[d]thiazole intermediate reacts with a dimethylamino propyl halide.

    Attachment of the morpholinosulfonyl benzamide moiety: This step involves the coupling of the intermediate with a morpholinosulfonyl chloride and a benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide sulfate

Uniqueness

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPJFPBMXWMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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